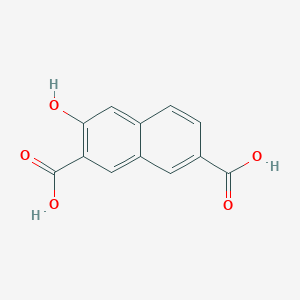

3-Hydroxy-2,7-naphthalenedicarboxylic acid

Overview

Description

3-Hydroxy-2,7-naphthalenedicarboxylic acid is a chemical compound with the molecular formula C12H8O5 . It has an average mass of 232.189 Da and a monoisotopic mass of 232.037170 Da . It appears as a slightly yellow to yellowish-brown crystalline powder .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2,7-naphthalenedicarboxylic acid consists of a naphthalene core substituted with hydroxy and carboxylic acid functional groups . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

3-Hydroxy-2,7-naphthalenedicarboxylic acid has a molecular formula of C12H8O5 and a molecular weight of 232.19 . It appears as a slightly yellow to yellowish-brown crystalline powder .Scientific Research Applications

Analytical Chemistry Applications :

- Capillary Zone Electrophoresis : 2,6-Naphthalenedicarboxylic acid (a close relative of 3-Hydroxy-2,7-naphthalenedicarboxylic acid) has been characterized as a carrier electrolyte for the separation of organic anions using capillary zone electrophoresis with indirect UV detection. This method showed higher sensitivity compared to commonly used electrolytes, indicating its utility in enhancing analytical techniques like the determination of organic anions in ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).

Material Synthesis and Properties :

- Coordination Polymers : 1,4-naphthalenedicarboxylic acid (a structural analogue) has been used to react with lanthanide(III) chloride to form coordination polymers, which possess a 3D porous structure. These materials have applications in photophysics and magnetism (Zheng et al., 2005).

- Oxidation and Synthesis of Naphthalenedicarboxylic Acids : Studies have been conducted on the oxidation of alkylnaphthalenes and synthesis of naphthalenedicarboxylic acids, which are vital for producing optically active substances, dyes, and various polymers (Kiiko, 1960).

- Metal Organic Frameworks : Lanthanide-based metal organic frameworks incorporating naphthalenedicarboxylic acids have been synthesized for luminescence sensing of toxic metal ions. This indicates its potential in environmental monitoring and safety applications (Mahmoud et al., 2020).

Biochemical Studies :

- Inhibitory Properties : Derivatives of naphthalenedicarboxylic acids have been studied for their inhibitory effects on mitochondrial respiration, indicating a potential role in understanding cellular energy processes or developing pharmaceuticals targeting these pathways (Hadler & Demetriou, 1975).

Safety And Hazards

properties

IUPAC Name |

3-hydroxynaphthalene-2,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c13-10-5-6-1-2-7(11(14)15)3-8(6)4-9(10)12(16)17/h1-5,13H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXXOVRWRDFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431196 | |

| Record name | 2-hydroxynaphthalen-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2,7-naphthalenedicarboxylic acid | |

CAS RN |

160592-73-4 | |

| Record name | 2-hydroxynaphthalen-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

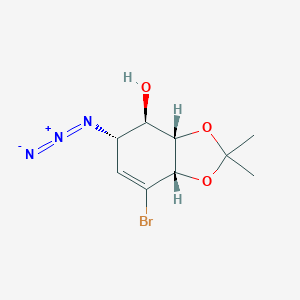

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

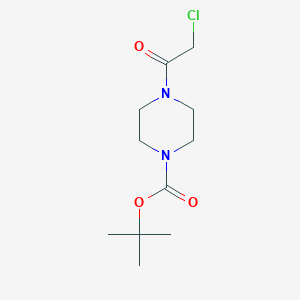

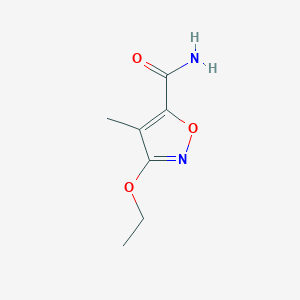

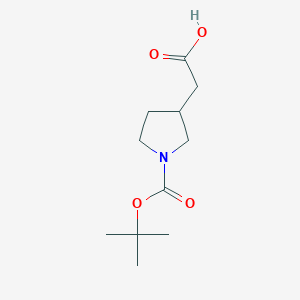

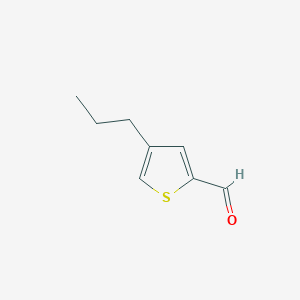

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)